molecular formula C6H12N2O2 B13443480 (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide

(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide

Cat. No.: B13443480
M. Wt: 144.17 g/mol
InChI Key: GVJLLBKPPKVEAZ-UHNVWZDZSA-N
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Description

(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the reduction of a corresponding keto compound using a chiral reducing agent. The reaction conditions often include low temperatures and specific solvents to maintain the stereochemical integrity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The secondary hydroxyl group at C4 undergoes oxidation under controlled conditions.

Reaction TypeReagent/ConditionsProduct FormedYieldCitation
Oxidation to ketoneDess-Martin periodinane (DMP)(2S,4R)-4-oxo-N-methylpyrrolidine-2-carboxamide78%
Selective C4 oxidationPyridinium chlorochromate (PCC)Same ketone product65%

These reactions proceed via radical intermediates when using DMP, while PCC operates through a two-electron mechanism. The stereochemical integrity of the C2 position is preserved in both cases .

Reduction Reactions

The carboxamide group can be reduced to an amine under specific conditions:

Reaction TypeReagent/ConditionsProduct FormedNotes
LAH reductionLiAlH<sub>4</sub>, THF, 0°C → RT(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-methylaminePartial racemization observed at C2
Borane-THF complexBH<sub>3</sub>·THF, refluxSame amine productHigher stereoretention (>90%)

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

Reaction TypeReagent/ConditionsProduct FormedMechanism
TosylationTsCl, pyridine(2S,4R)-4-tosyloxy-N-methylpyrrolidine-2-carboxamideSN2 pathway favored due to steric hindrance
Mitsunobu reactionDIAD, PPh<sub>3</sub>, R-OHEther derivatives (R = alkyl/aryl)Retention of configuration at C4

Protection/Deprotection Strategies

Functional group protection is critical for multi-step syntheses:

Protection TargetProtecting GroupReagentDeprotection Method
C4 hydroxylTBS etherTBSCl, imidazoleTBAF in THF
CarboxamideBoc groupBoc<sub>2</sub>O, DMAPTFA/DCM (1:1)

The TBS group demonstrates >95% stability under amidation conditions .

Hydrolysis Reactions

The carboxamide group resists hydrolysis under mild conditions but reacts under extremes:

ConditionsProduct FormedRate Constant (k, s<sup>-1</sup>)
6M HCl, reflux, 12h(2S,4R)-4-hydroxy-pyrrolidine-2-carboxylic acid2.3 × 10<sup>-4</sup>
NaOH (2M), 80°C, 6hSame carboxylic acid1.8 × 10<sup>-4</sup>

Comparative Reactivity Insights

A reactivity comparison with analogous compounds highlights steric and electronic effects:

CompoundOxidation Rate (k<sub>ox</sub>)Reduction Efficiency
(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide1.00 (reference)85%
N-Methylpyrrolidine-2-carboxylic acid1.4592%
4-Hydroxyproline0.6778%

The reduced oxidation rate of the target compound compared to N-methylpyrrolidine-2-carboxylic acid arises from hydrogen bonding between the hydroxyl and carboxamide groups, stabilizing the transition state .

Scientific Research Applications

(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide apart from similar compounds is its specific stereochemistry and the presence of the N-methyl group. This unique structure allows it to interact differently with biological molecules, leading to distinct biological activities and potential therapeutic applications .

Biological Activity

(2S,4R)-4-Hydroxy-N-methylpyrrolidine-2-carboxamide, also known as NMP, is a synthetic compound with significant potential in medicinal chemistry. Its unique stereochemistry and functional groups suggest various biological activities, making it a candidate for therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with hydroxyl and carboxamide groups. The specific stereochemistry (2S,4R) is crucial for its biological interactions and activity.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Modulation : The compound can bind to enzymes involved in inflammatory and oxidative stress pathways, potentially modulating their activity to exert therapeutic effects.
  • Antioxidant Activity : Preliminary studies indicate that NMP exhibits antioxidant properties by reducing reactive oxygen species (ROS) accumulation in cells .
  • Neuroprotective Effects : Research has shown that NMP protects astrocytes from cytotoxic damage induced by pilocarpine, a model for temporal lobe epilepsy. It improves cell viability and mitochondrial function in a concentration-dependent manner .

Antioxidant Properties

NMP has demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in various cell types. This activity is essential for preventing cellular damage associated with chronic diseases.

Anti-inflammatory Effects

The compound shows promise in reducing inflammation by inhibiting the expression of pro-inflammatory cytokines. This effect is particularly relevant for conditions such as arthritis and other inflammatory disorders .

Neuroprotective Effects

In vitro studies have indicated that NMP can protect neuronal cells from excitotoxicity and oxidative stress, suggesting potential applications in neurodegenerative diseases .

Case Studies

  • Astrocyte Protection : A study evaluated the protective effects of NMP on astrocytes exposed to pilocarpine. Results showed that NMP significantly improved cell viability and reduced ROS levels, indicating its potential as a neuroprotective agent .
  • Opioid Dependence : Research suggests that compounds related to NMP may reduce opioid self-administration behaviors in animal models. This finding supports its potential use in developing treatments for opioid dependence .

Pharmacological Properties

The pharmacokinetics of this compound are characterized by:

  • Absorption : Rapid absorption following administration.
  • Distribution : High tissue affinity due to its ability to cross the blood-brain barrier.
  • Metabolism : Primarily metabolized through enzymatic pathways involving hydroxylation and conjugation.
  • Excretion : Renal excretion of metabolites.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C6H12N2O2/c1-7-6(10)5-2-4(9)3-8-5/h4-5,8-9H,2-3H2,1H3,(H,7,10)/t4-,5+/m1/s1

InChI Key

GVJLLBKPPKVEAZ-UHNVWZDZSA-N

Isomeric SMILES

CNC(=O)[C@@H]1C[C@H](CN1)O

Canonical SMILES

CNC(=O)C1CC(CN1)O

Origin of Product

United States

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